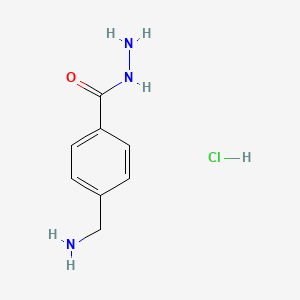

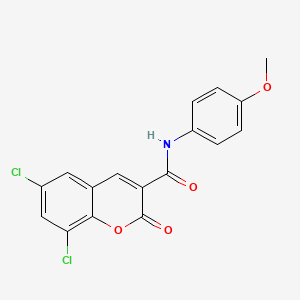

N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide derivatives has been explored in various studies. In one study, a series of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized using microwave irradiation technique or conventional synthesis. These compounds were characterized by spectral data and microanalysis . Another research synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, with the structures of some compounds confirmed by X-ray crystallography . Additionally, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequence of reactions involving 2-aminobenzothiazole, chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. In the case of the N-substituted benzyl/phenyl derivatives, NMR, mass, and elemental analysis were employed, with X-ray crystallography providing detailed structural information for selected compounds . The novel antibacterial agents also underwent characterization by elemental analyses and spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, cyclization, and substitution reactions. For instance, the antifungal N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized by condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol . The synthesis of methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates involved a one-pot synthesis starting from amino acid esters and azides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were inferred from their pharmacological evaluations. The atypical antipsychotic agents did not exhibit catalepsy, indicating a favorable safety profile . The antioxidant studies revealed that many of the synthesized carboxamides possessed moderate to significant radical scavenging activity . The antibacterial activity of the synthesized quinoline-linked derivatives showed broad-spectrum efficacy against tested microorganisms . Some of the antifungal compounds exhibited appreciable activity against specific fungal strains .

Applications De Recherche Scientifique

Anticancer Potential

Synthesis and Biological Evaluation of Thiazole Derivatives : Research has identified thiazole derivatives as potential anticancer agents. For instance, derivatives synthesized and studied for anticancer activity against A549 human lung adenocarcinoma cells showed selective cytotoxicity, with one compound exhibiting high selectivity and notable apoptosis induction, albeit not as high as cisplatin, a standard in cancer treatment (Evren, Yurttaş, Eksellı, Akalın-Çiftçi, 2019).

Antimicrobial Activity

New Pyridazinone and Amino-pyridine Derivatives : Studies on the synthesis of novel classes of pyridazinone derivatives highlighted their potential utility in antimicrobial applications. These compounds were formed through reactions that yielded products with excellent yields and were structurally confirmed by analytical spectroscopic methods (Ibrahim, Behbehani, 2014).

Antibacterial Agents

Oxazolidinone Antibacterial Agents : Research into oxazolidinones, a class of antibacterial agents, shows promising safety profiles and antibacterial spectrum improvements. The 1,2,3-triazole has been identified as an effective replacement for conventional acetamide functionality in oxazolidinones, leading to compounds with good antibacterial properties and reduced activity against monoamine oxidase A, an undesired side effect (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, Gravestock, 2005).

Antioxidant Activity

Coumarin Derivatives : The study of synthesized coumarins for antioxidant activity compared with ascorbic acid demonstrated potential antioxidant benefits. These compounds were synthesized through a series of reactions starting from known materials, showing that such derivatives can serve as effective antioxidants (Kadhum, Al-Amiery, Musa, Mohamad, 2011).

Propriétés

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-7-6-17-10(12-7)13-8(15)5-14-9(16)3-2-4-11-14/h2-4,6H,5H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOOCSCFIIEWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)

![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)